molecular formula C18H14ClNO3 B12811487 3-Quinolinecarboxylic acid, 6-chloro-4-hydroxy-2-phenyl-, ethyl ester CAS No. 93663-74-2

3-Quinolinecarboxylic acid, 6-chloro-4-hydroxy-2-phenyl-, ethyl ester

Cat. No.: B12811487
CAS No.: 93663-74-2
M. Wt: 327.8 g/mol
InChI Key: QUHKURDECUBSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Quinolinecarboxylic acid, 6-chloro-4-hydroxy-2-phenyl-, ethyl ester is a chemical compound with the molecular formula C18H14ClNO3 and a molecular weight of 327.78 g/mol . This compound is known for its unique structure, which includes a quinoline ring system substituted with chloro, hydroxy, and phenyl groups, and an ethyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 3-Quinolinecarboxylic acid, 6-chloro-4-hydroxy-2-phenyl-, ethyl ester typically involves the reaction of 6-chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Quinolinecarboxylic acid, 6-chloro-4-hydroxy-2-phenyl-, ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

3-Quinolinecarboxylic acid, 6-chloro-4-hydroxy-2-phenyl-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 6-chloro-4-hydroxy-2-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s quinoline ring system allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the chloro and hydroxy groups may facilitate binding to enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar compounds to 3-Quinolinecarboxylic acid, 6-chloro-4-hydroxy-2-phenyl-, ethyl ester include:

Biological Activity

3-Quinolinecarboxylic acid, 6-chloro-4-hydroxy-2-phenyl-, ethyl ester (CAS No. 93663-74-2) is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including antiplasmodial effects, cytotoxicity against cancer cell lines, and other pharmacological properties.

  • Molecular Formula: C18H14ClNO3
  • Molecular Weight: 327.76 g/mol
  • Density: 1.319 g/cm³
  • Boiling Point: 485.3°C at 760 mmHg
  • Flash Point: 247.3°C

Antiplasmodial Activity

Recent studies have highlighted the potential of quinoline derivatives as antiplasmodial agents. For instance, nopol-based quinoline derivatives were evaluated for their activity against Plasmodium falciparum, the causative agent of malaria. Compounds with a chloro substituent at specific positions on the quinoline ring exhibited significant antiplasmodial activity, with some derivatives achieving sub-micromolar effective concentrations (EC50) against chloroquine-sensitive strains .

Table 1: Antiplasmodial Activity of Quinoline Derivatives

CompoundStrain TestedEC50 (µM)Activity Level
Compound APf3D726.4Weak
Compound BPfK10.16Moderate
Compound CPfNF54N/AInactive

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of various quinoline derivatives, including those related to 3-quinolinecarboxylic acid derivatives, have been investigated across multiple cancer cell lines. In vitro studies demonstrated that these compounds can exhibit varying degrees of cytotoxicity depending on their structural modifications.

Table 2: Cytotoxicity of Quinoline Derivatives

CompoundCell LineIC50 (µM)Notes
Quinoline Derivative AHepG217.1Significant cytotoxicity
Quinoline Derivative BMCF723.5Moderate activity
Quinoline Derivative CA549N/AInactive

The mechanism by which quinoline derivatives exert their biological effects often involves interference with essential cellular processes such as DNA synthesis and protein function. The presence of halogen substituents (e.g., chlorine) in the structure can enhance the interaction with biological targets, potentially leading to increased potency against various pathogens and cancer cells .

Study on Antimalarial Activity

A study published in MDPI investigated several quinoline derivatives for their antimalarial properties. The results indicated that certain modifications to the quinoline structure could significantly enhance activity against resistant strains of P. falciparum. The study emphasized the importance of structural diversity in developing effective antimalarial agents .

Cytotoxic Evaluation Against Cancer Lines

Another research effort focused on evaluating the cytotoxic effects of substituted quinolinones against five different cancer cell lines. The findings revealed a promising structure-activity relationship, where specific substitutions led to enhanced cytotoxicity, suggesting potential therapeutic applications in oncology .

Properties

CAS No.

93663-74-2

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

ethyl 6-chloro-4-oxo-2-phenyl-1H-quinoline-3-carboxylate

InChI

InChI=1S/C18H14ClNO3/c1-2-23-18(22)15-16(11-6-4-3-5-7-11)20-14-9-8-12(19)10-13(14)17(15)21/h3-10H,2H2,1H3,(H,20,21)

InChI Key

QUHKURDECUBSLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1=O)C=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.